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Compound of Interest

Compound Name: Butyl methanesulfonate

Cat. No.: B7819434 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of Butyl Methanesulfonate

This technical guide provides a comprehensive overview of the spectroscopic data for butyl
methanesulfonate, catering to researchers, scientists, and professionals involved in drug

development. The information is systematically organized to ensure clarity and ease of data

comparison.

Spectroscopic Data Summary
The subsequent sections present the core spectroscopic data for butyl methanesulfonate,

covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). All quantitative data are summarized in structured tables for straightforward

interpretation.

¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum of butyl methanesulfonate was acquired in deuterated chloroform

(CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS).
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

4.24 Triplet (t) 6.4 2H
-O-CH₂-CH₂-

CH₂-CH₃

3.01 Singlet (s) - 3H CH₃-SO₂-

1.74 Multiplet (m) - 2H
-O-CH₂-CH₂-

CH₂-CH₃

1.45 Multiplet (m) - 2H
-O-CH₂-CH₂-

CH₂-CH₃

0.96 Triplet (t) 7.6 3H
-O-CH₂-CH₂-

CH₂-CH₃

Data sourced from ChemicalBook.[1]

¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum was recorded in deuterated chloroform (CDCl₃) at a frequency of 100

MHz. Chemical shifts (δ) are provided in ppm relative to TMS.

Chemical Shift (δ) ppm Assignment

69.99 -O-CH₂-CH₂-CH₂-CH₃

37.30 CH₃-SO₂-

31.05 -O-CH₂-CH₂-CH₂-CH₃

18.67 -O-CH₂-CH₂-CH₂-CH₃

13.48 -O-CH₂-CH₂-CH₂-CH₃

Data sourced from ChemicalBook.[1]

Infrared (IR) Spectroscopy Data
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The characteristic infrared absorption bands for butyl methanesulfonate are presented below.

These are consistent with the vibrations of the sulfonate ester and alkyl functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~2960-2850 Strong C-H stretch (alkyl)

~1360-1340 Strong
S=O asymmetric stretch

(sulfonate)

~1175-1150 Strong
S=O symmetric stretch

(sulfonate)

~1000-960 Strong S-O-C stretch

Note: These are typical absorption ranges for sulfonate esters.

Mass Spectrometry (MS) Data
Mass spectral data have been obtained using both Electron Ionization (EI) and Electrospray

Ionization (ESI) techniques.

m/z Relative Intensity Assignment Ionization Method

175.0401 - [M+Na]⁺ (Observed) ESI

175.0405 -
[M+Na]⁺ (Calculated

for C₅H₁₂NaO₃S⁺)
ESI

79 High [CH₃SO₂]⁺ EI

56 Top Peak [C₄H₈]⁺ EI

41 High [C₃H₅]⁺ EI

ESI data sourced from ChemicalBook[1]; EI data sourced from PubChem.[2]

Experimental Protocols
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The following sections detail the methodologies employed for the acquisition of the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of butyl methanesulfonate (5-25 mg for ¹H NMR, 50-100 mg

for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Tetramethylsilane (TMS) is used as an internal standard for chemical shift calibration. The

solution is then transferred to a 5 mm NMR tube.

Instrumentation and Acquisition: Spectra are recorded on a 400 MHz NMR spectrometer. For

¹H NMR, a standard single-pulse experiment is utilized with a sufficient number of scans to

achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is

used, requiring a larger number of scans due to the lower natural abundance and sensitivity of

the ¹³C nucleus.

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier

transformation to generate the frequency-domain spectra. Phase and baseline corrections are

applied to the spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For the analysis of liquid butyl methanesulfonate, a thin film of the neat

(undiluted) sample is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).

Instrumentation and Acquisition: An FTIR spectrometer is used to record the spectrum. A

background spectrum of the empty salt plates is first collected. The sample is then placed in

the beam path, and the sample spectrum is acquired over the mid-infrared range (typically

4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Data Processing: The final transmittance or absorbance spectrum is generated by ratioing the

sample spectrum against the background spectrum. This process removes interfering signals

from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)
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Electron Ionization (EI-MS): The volatile sample is introduced into the high-vacuum source of

the mass spectrometer, where it is bombarded by a high-energy electron beam (typically 70

eV). This causes ionization and extensive fragmentation of the molecule. The resulting

positively charged fragments are accelerated and separated by a mass analyzer according to

their mass-to-charge (m/z) ratio.

Electrospray Ionization (ESI-MS): A dilute solution of butyl methanesulfonate in a polar,

volatile solvent is introduced into the ESI source. A high voltage is applied to the liquid as it

exits a capillary, forming a fine spray of charged droplets. As the solvent evaporates, the

charge density on the droplets increases, eventually leading to the formation of gas-phase

molecular ions, often as adducts with sodium ([M+Na]⁺). These ions are then analyzed by the

mass spectrometer.

Visualization of Experimental Workflow
The logical flow of the spectroscopic analysis process is depicted in the following diagram.
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Workflow for Spectroscopic Analysis of Butyl Methanesulfonate

Sample Preparation

Data Acquisition

Data Processing & Analysis

Butyl Methanesulfonate Sample

Dissolution in CDCl3 with TMS Neat Liquid Film on Salt Plates Dilution or Direct Introduction

NMR Spectrometer (¹H & ¹³C) FTIR Spectrometer Mass Spectrometer (EI & ESI)

FID Transformation, Phasing, Baseline Correction Background Subtraction Spectrum Generation (m/z vs. Intensity)

Structural Interpretation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Butyl Methanesulfonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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